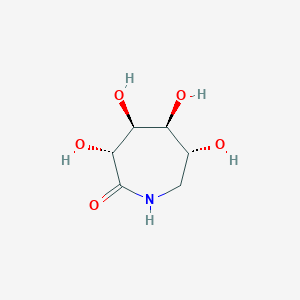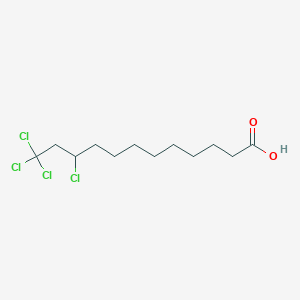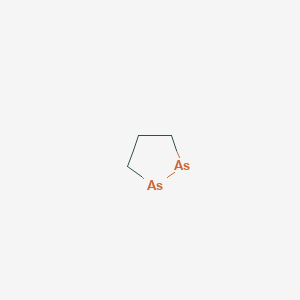
CID 78070746
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78070746” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Méthodes De Préparation
The preparation of CID 78070746 involves specific synthetic routes and reaction conditions. The synthetic routes typically include the use of organic solvents and catalysts to facilitate the chemical reactions. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Analyse Des Réactions Chimiques
CID 78070746 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
CID 78070746 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions to study reaction mechanisms and product formation. In biology, it may be used to investigate biological pathways and interactions with biomolecules. In medicine, this compound could be explored for its potential therapeutic effects and interactions with biological targets. In industry, it may be utilized in the development of new materials or as a component in industrial processes .
Mécanisme D'action
The mechanism of action of CID 78070746 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Detailed studies on the mechanism of action can provide insights into its potential therapeutic applications and effects .
Comparaison Avec Des Composés Similaires
CID 78070746 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific chemical properties and biological activities. Some similar compounds include those with related chemical structures or those that undergo similar types of chemical reactions. The comparison can help identify the distinct characteristics and potential advantages of this compound .
Propriétés
Formule moléculaire |
C3H6As2 |
|---|---|
Poids moléculaire |
191.92 g/mol |
InChI |
InChI=1S/C3H6As2/c1-2-4-5-3-1/h1-3H2 |
Clé InChI |
KDFRIFKSYQBXOK-UHFFFAOYSA-N |
SMILES canonique |
C1C[As][As]C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


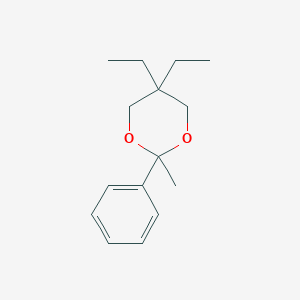
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
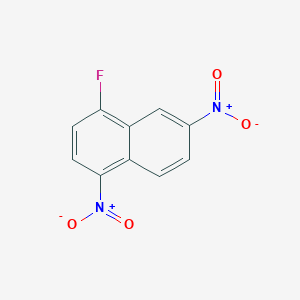
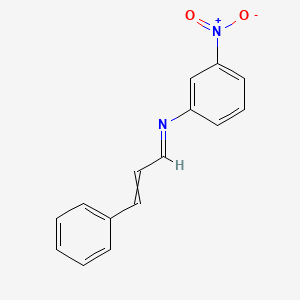
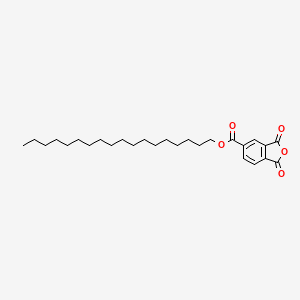
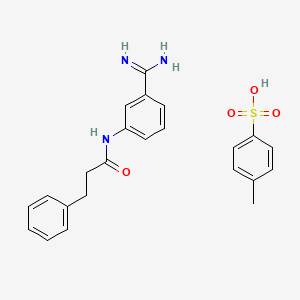
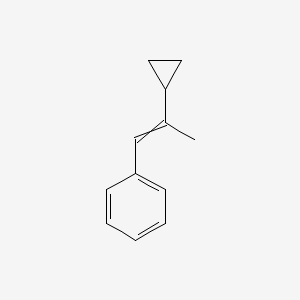
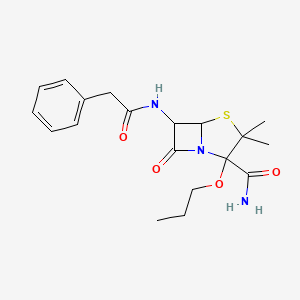
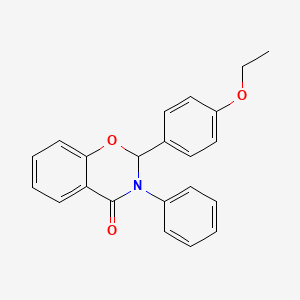
![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
